molecular formula C5H9KOS2 B7777603 potassium;butoxymethanedithioate

potassium;butoxymethanedithioate

Cat. No.: B7777603
M. Wt: 188.4 g/mol
InChI Key: OMKVZYFAGQKILB-UHFFFAOYSA-M
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Description

Potassium butoxymethanedithioate (IUPAC name: potassium;butoxymethanedithioate) is an organic potassium salt with the molecular formula C₅H₉KOS₂ and a molecular weight of 188.35 g/mol . Its structure features a butoxy group (-OC₄H₉) attached to a dithioate (-C(=S)S⁻) moiety, with potassium as the counterion. The compound exhibits moderate lipophilicity (LogP: 2.2855) and is classified as a pharmaceutical intermediate, particularly in the synthesis of active pharmaceutical ingredients (APIs) . Its SMILES notation, CCCCOC(=S)[S-].[K+], highlights the alkyl chain and dithioate functional group, which are critical to its reactivity and applications.

Properties

IUPAC Name

potassium;butoxymethanedithioate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H10OS2.K/c1-2-3-4-6-5(7)8;/h2-4H2,1H3,(H,7,8);/q;+1/p-1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OMKVZYFAGQKILB-UHFFFAOYSA-M
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCOC(=S)[S-].[K+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCCOC(=S)[S-].[K+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H9KOS2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

188.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The preparation of the compound with the identifier “potassium;butoxymethanedithioate” involves several synthetic routes and reaction conditions. One common method includes the use of specific catalysts and reagents to facilitate the desired chemical transformations. Industrial production methods often involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity.

Chemical Reactions Analysis

The compound with the identifier “potassium;butoxymethanedithioate” undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents, reducing agents, and nucleophiles. The major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

The compound with the identifier “potassium;butoxymethanedithioate” has a wide range of scientific research applications. It is used in chemistry for studying reaction mechanisms and developing new synthetic methodologies. In biology, it is used to investigate cellular processes and molecular interactions. In medicine, it has potential therapeutic applications, and in industry, it is used in the production of various chemical products.

Mechanism of Action

The mechanism of action of the compound with the identifier “potassium;butoxymethanedithioate” involves its interaction with specific molecular targets and pathways. It exerts its effects by binding to these targets and modulating their activity. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Key Differences :

  • Potassium butoxymethanedithioate is an organosulfur compound with applications in organic synthesis, whereas KOH is a strong inorganic base used for pH adjustment and saponification.
  • The presence of a lipophilic butoxy chain in the former enhances its solubility in organic solvents, unlike KOH, which is highly hydrophilic .

Potassium Iodo Bismuthate

Property Potassium Butoxymethanedithioate Potassium Iodo Bismuthate
Molecular Formula C₅H₉KOS₂ Complex (Bi-I-K-O structure)
CAS Number Not explicitly listed 12589-75-2
Primary Use Pharmaceutical intermediate Laboratory reagent

Key Differences :

  • Potassium iodo bismuthate is a heavy metal complex used in analytical chemistry (e.g., alkaloid detection), while potassium butoxymethanedithioate is a small organic molecule for API synthesis.
  • The former contains bismuth and iodine, making it toxic and niche in application, unlike the latter’s broader pharmaceutical utility .

Potassium 4-Phenyl-5-thioxo-1,3,4-thiadiazole-2-thiolate Hydrate

Property Potassium Butoxymethanedithioate Potassium Thiadiazole Thiolate
Molecular Formula C₅H₉KOS₂ C₉H₇KN₂S₃·H₂O (example)
Structure Linear alkyl dithioate Heterocyclic thiadiazole ring
Primary Use Pharmaceutical intermediate Not specified (likely agrochemical)

Key Differences :

  • The thiadiazole derivative features a nitrogen-sulfur heterocycle , enabling diverse reactivity in coordination chemistry, whereas potassium butoxymethanedithioate’s linear structure favors nucleophilic reactions.
  • The phenyl group in the thiadiazole compound may enhance stability and metal-binding capacity, contrasting with the butoxy chain’s role in solubility modulation .

Research Findings and Implications

  • Structural Influence on Reactivity : The butoxy chain in potassium butoxymethanedithioate balances lipophilicity and solubility, making it suitable for API synthesis. Shorter chains (e.g., methoxy) would reduce LogP, while longer chains (e.g., hexyloxy) might hinder solubility .
  • Cation Effects : Sodium analogs (e.g., sodium ethyl xanthate) are more common in mining (flotation agents), whereas potassium salts like this compound are preferred in pharmaceuticals due to superior biocompatibility .
  • Safety Profile : Unlike potassium iodo bismuthate, potassium butoxymethanedithioate lacks heavy metals, reducing toxicity risks in drug manufacturing .

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